

Sirtinol solubility in DMSO and other lab solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sirtinol**

Cat. No.: **B612090**

[Get Quote](#)

An In-depth Technical Guide to **Sirtinol** Solubility for the Research Professional

Introduction

Sirtinol is a pivotal cell-permeable chemical compound widely utilized in biomedical research. It functions as a first-generation inhibitor of the sirtuin (SIRT) family of NAD⁺-dependent deacetylases, particularly targeting human SIRT1 and SIRT2.^{[1][2]} Its inhibitory action on these key enzymes makes it a valuable tool for studying a multitude of cellular processes, including gene silencing, DNA repair, cell cycle regulation, apoptosis, and metabolism.^{[3][4]} Given its application in *in vitro* and, to a lesser extent, *in vivo* studies, a comprehensive understanding of its solubility characteristics is paramount for researchers to ensure experimental reproducibility and accuracy.

This technical guide provides a detailed overview of **Sirtinol**'s solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It includes a consolidated data table from various suppliers, detailed experimental protocols for solubility determination and stock solution preparation, and visualizations of key experimental and biological pathways.

Sirtinol: Core Chemical Properties

- Formal Name: 2-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)-benzamide^[1]
- Molecular Formula: C₂₆H₂₂N₂O₂^{[2][5]}

- Molecular Weight: 394.5 g/mol [1][2]
- Appearance: Yellow crystalline solid[1][6]

Quantitative Solubility Profile

The solubility of **Sirtinol** can vary significantly depending on the solvent, temperature, and the purity of both the compound and the solvent. Data compiled from various commercial suppliers and scientific literature are presented below. The notable variance in reported solubility in DMSO highlights the importance of empirical verification within the specific laboratory context.

Table 1: **Sirtinol** Solubility Data

Solvent	Reported Solubility (mg/mL)	Molar Concentration (mM)	Source	Notes
DMSO	~10	~25.3	Cayman Chemical[1]	
1	2.5	Sigma-Aldrich		
11.67	29.6	MedchemExpress[7]	Requires ultrasonic and warming to 60°C.	
23	58.3	Selleck Chemicals[8]	DMSO is critical as moisture reduces solubility.	
35	88.7	Cell Signaling Technology[2]		
Up to 30	Up to 76.0	ChemicalBook[6]		
≥19.7	≥50.0	APExBIO[9]	Corresponds to >10 mM.	
Dimethylformamide (DMF)	-15	~38.0	Cayman Chemical[1]	
Ethanol	10	25.3	Cell Signaling Technology[2]	
Insoluble	-	Selleck Chemicals[8]	Contradictory data exists for this solvent.	
Aqueous Buffers (e.g., PBS)	Sparingly Soluble / Insoluble	-	Cayman Chemical[1], Selleck Chemicals[8]	Prone to hydrolytic decomposition in

neutral aqueous
solutions.[\[10\]](#)

DMF:PBS (1:2,
pH 7.2) ~0.3 ~0.76

Cayman
Chemical[\[1\]](#)

For aqueous
studies, initial
dissolution in
DMF is
recommended
before dilution.
Aqueous
solutions should
not be stored for
more than one
day.[\[1\]](#)

Experimental Protocols

Accurate solubility data is foundational for designing robust experiments. Below are detailed protocols for determining **Sirtinol**'s solubility and preparing standardized stock solutions.

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[\[11\]](#)[\[12\]](#)

Objective: To determine the saturation concentration of **Sirtinol** in a specific solvent at a controlled temperature.

Materials:

- **Sirtinol** (crystalline solid)
- Solvent of choice (e.g., HPLC-grade DMSO)
- Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
- Analytical balance

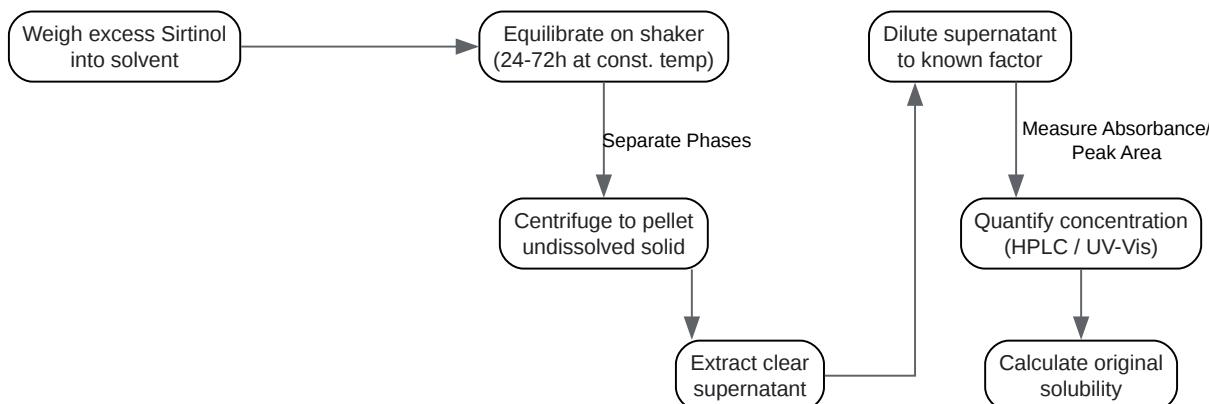
- Thermostatic shaker/incubator
- Microcentrifuge
- HPLC or UV-Vis Spectrophotometer for quantification
- Volumetric flasks and pipettes for standard curve preparation

Methodology:

- Preparation: Add an excess amount of solid **Sirtinol** to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached (e.g., add 2-3 mg of **Sirtinol** to 1 mL of solvent).
- Equilibration: Place the sealed tube in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period to reach equilibrium. For sparingly soluble compounds, this can take 24 to 72 hours.[\[12\]](#)
- Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved **Sirtinol**.
- Sample Extraction: Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.
- Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
- Quantification:
 - Prepare a standard curve using known concentrations of **Sirtinol**.
 - Measure the concentration of the diluted sample using the calibrated analytical instrument.
- Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Preparation of a Concentrated Sirtinol Stock Solution

Objective: To prepare a stable, high-concentration stock solution in DMSO for subsequent dilution into experimental media.


Materials:

- **Sirtinol** (crystalline solid)
- Anhydrous/fresh DMSO
- Sterile, conical tube (e.g., 15 mL)
- Inert gas (e.g., Argon or Nitrogen)
- Vortex mixer
- Water bath sonicator

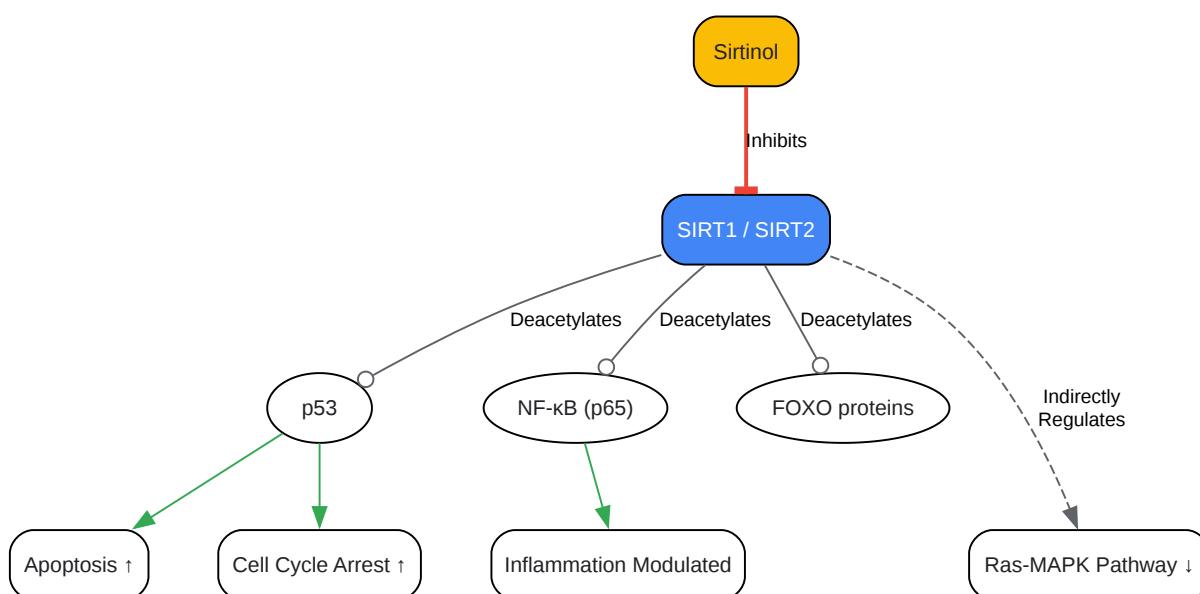
Methodology:

- Weighing: Weigh the desired amount of **Sirtinol** powder in a sterile conical tube. For example, to prepare a 10 mM stock, weigh 3.945 mg of **Sirtinol**.
- Solvent Addition: Add the calculated volume of fresh DMSO. For a 10 mM stock from 3.945 mg of **Sirtinol**, add 1 mL of DMSO.
- Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.^[1] This is especially important for long-term storage.
- Dissolution:
 - Tightly cap the tube and vortex thoroughly for 1-2 minutes.
 - If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
^{[9][13]}

- Gentle warming to 37°C can also be employed to aid dissolution.[9][14] Avoid excessive heat which may degrade the compound.
- Verification: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[2] Stock solutions in DMSO are typically stable for at least one month at -20°C.[2][8]

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.


Sirtinol Signaling Pathways

Sirtinol primarily functions by inhibiting SIRT1 and SIRT2, which are NAD⁺-dependent deacetylases. This inhibition prevents the removal of acetyl groups from various protein substrates, thereby altering their function and impacting downstream signaling cascades.[1][4]

Key Downstream Effects:

- p53 Regulation: SIRT1 normally deacetylates and inactivates the tumor suppressor protein p53. **Sirtinol** treatment blocks this deacetylation, leading to hyperacetylated and activated p53. This can, in turn, induce cell cycle arrest and apoptosis.[4][15]

- NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of NF-κB, which generally suppresses its transcriptional activity. Inhibition by **Sirtinol** can lead to increased NF-κB acetylation and modulation of inflammatory responses.[4][15]
- Apoptosis Induction: By activating p53 and modulating other pathways, **Sirtinol** can trigger the intrinsic apoptotic pathway. This is often characterized by an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2, and the activation of executioner caspases such as cleaved caspase-3.[7][15]
- MAPK Pathway Attenuation: In some cancer cell lines, **Sirtinol** has been shown to attenuate the Ras-MAPK signaling pathway, reducing the phosphorylation and activation of key kinases like ERK, JNK, and p38.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]
- 2. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 3. bocsci.com [bocsci.com]
- 4. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtinol | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 410536-97-9 CAS MSDS (SIRTINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Metal-binding effects of sirtuin inhibitor sirtinol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. benchchem.com [benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sirtinol solubility in DMSO and other lab solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612090#sirtinol-solubility-in-dmso-and-other-lab-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com